
C.I. Reactive Blue 160
Vue d'ensemble
Description
C.I. Reactive Blue 160 is a navy blue dye . It is a blue powder with a solubility of 100 g/L at 50 ℃ . After dyeing, the color appears as navy blue . The dye has high affinity and reacts well in the medium . It is mainly used for dyeing and printing cotton, hemp, viscose, paint/cotton, and polyester/stick blended fabric .
Molecular Structure Analysis
The molecular structure of C.I. Reactive Blue 160 is categorized as Azo and Metal Complexes . The molecular formula is C38H23Cl2N14Na5O18S5 and the molecular weight is 1309.86 .
Physical And Chemical Properties Analysis
C.I. Reactive Blue 160 is a blue powder with a solubility of 100 g/L at 50 ℃ . It has a high dye affinity and reacts well in the medium .
Applications De Recherche Scientifique
Photodegradation and Wastewater Treatment
- Homogeneous Photodegradation : C.I. Reactive Blue 4, similar to Reactive Blue 160, can be effectively degraded using a photo-Fenton process mediated by ferrioxalate under both artificial and solar irradiation. This process involves significant removal of total organic carbon (TOC) and color from the dye solution (Carneiro, Nogueira, & Zanoni, 2007).
- Ozonation in Wastewater Treatment : The ozonation system is highly efficient for treating dyeing wastewater containing C.I. Reactive Blue 160. Factors such as ozone gas flow rate, pH, temperature, and initial dye concentration significantly impact the decolorization and dye removal efficiencies (Pham-Hung Duong, Huynh, & Yoon, 2022).
Textile Industry Applications
- Dyeing Denim : C.I. Reactive Blue 160 has been used to replace indigo in dyeing denim. It offers better effects and fastness compared to indigo, with optimal dyeing processes involving specific temperature control and time management (Wang Cha, 2014).
Adsorption and Removal Techniques
- Adsorption Behavior on Activated Carbon : The adsorption capacity of activated carbon for dyes like C.I. Reactive Blue 2 (similar in structure to Reactive Blue 160) is relatively high, influenced by pH, ionic strength, and temperature. The adsorption process is more efficient in acidic solutions (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
Advanced Oxidation Processes
- Reactive Dyes Oxidation : Advanced Oxidation Processes (AOPs) like H2O2/UV, H2O2/UV/Fe2+, and H2O2/UV/Fe° are highly effective for decolorizing and mineralizing reactive dyes, including ones similar to C.I. Reactive Blue 160. These processes are economically and ecologically significant (Škodič et al., 2017).
Other Relevant Studies
- Characterization and Environmental Impact : A detailed analysis of C.I. Reactive Blue 4, a dye similar to Reactive Blue 160, has been conducted, considering its environmental impact and physico-chemical properties. This study is crucial for understanding the long-term effects of such dyes in the environment (Epolito, Lee, Bottomley, & Pavlostathis, 2005).
Mécanisme D'action
Safety and Hazards
C.I. Reactive Blue 160 can cause serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Orientations Futures
A recent study has shown that the treatment of dyeing wastewater containing C.I. Reactive Blue 160 by ozonation system has high efficiency . The treatment performance was affected by the ozone gas flow rate, pH, temperature, Na2CO3 concentration, and initial dye concentration . This suggests potential future directions in improving wastewater treatment methods for dyes like C.I. Reactive Blue 160 .
Propriétés
IUPAC Name |
pentasodium;2-[[[[3-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfonatophenyl]diazenyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28Cl2N14O18S5.5Na/c39-33-45-35(41-18-7-4-8-19(11-18)73(58,59)60)49-36(46-33)42-24-15-29(77(70,71)72)25(16-28(24)76(67,68)69)43-37-47-34(40)48-38(50-37)44-26-13-21(75(64,65)66)14-27(30(26)55)52-54-31(17-5-2-1-3-6-17)53-51-23-10-9-20(74(61,62)63)12-22(23)32(56)57;;;;;/h1-16,31,55H,(H,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,42,45,46,49)(H2,43,44,47,48,50);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVYJUCUCAQORR-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=NC3=CC(=CC(=C3O)NC4=NC(=NC(=N4)Cl)NC5=C(C=C(C(=C5)S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC(=CC=C7)S(=O)(=O)O)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H23Cl2N14Na5O18S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Reactive Blue 160 | |
CAS RN |
71872-76-9 | |
| Record name | Benzoic acid, 2-((((3-((4-chloro-6-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulfophenyl)azo)phenylmethyl)azo)-5-sulfo-,pentasodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071872769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[2-[[2-[3-[[4-chloro-6-[[4-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,5-disulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]phenylmethyl]diazenyl]-5-sulfo-, sodium salt (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
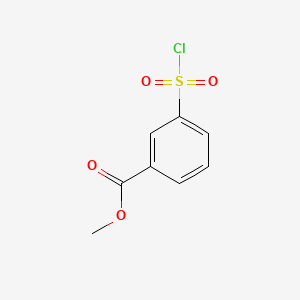
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)


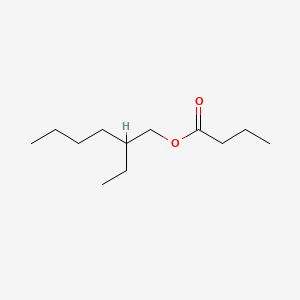

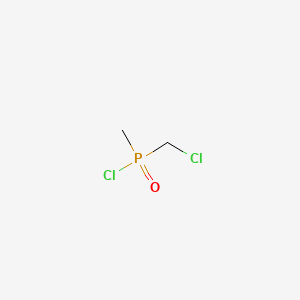
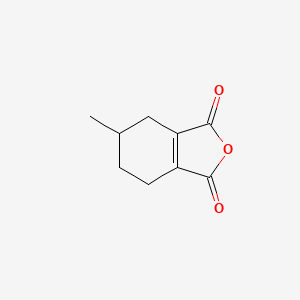
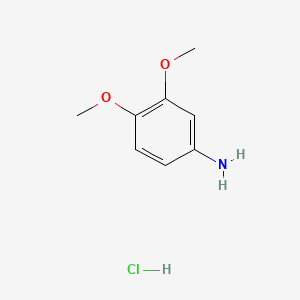
![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)
